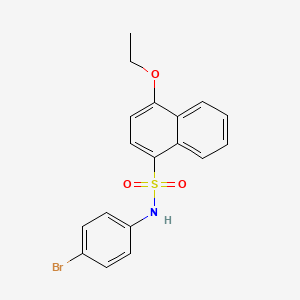

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

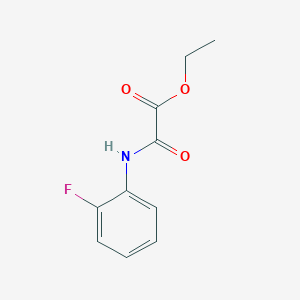

“N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceutical agents, particularly antibiotics . The compound also contains a bromophenyl group, which is a common motif in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonamide group and the introduction of the bromophenyl and ethoxynaphthalene moieties. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide, bromophenyl, and ethoxynaphthalene groups. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the bromophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

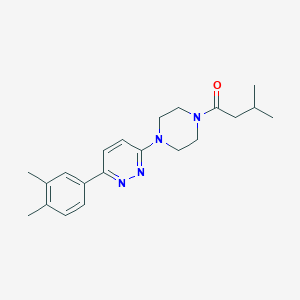

Synthesis and Reactivity

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide and similar compounds are used in organic chemistry for various purposes. For instance, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide involves active agents in 1,4-addition and electrocyclization reactions, with 2-(4-bromophenyl)-N,N-dimethylethenesulfonamide being an example of such compounds (Kharkov University Bulletin Chemical Series, 2020).

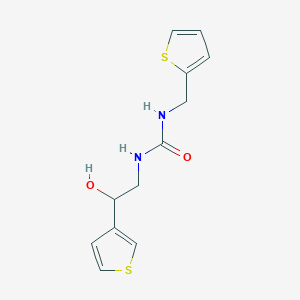

Enzyme Inhibition

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, particularly for acetylcholinesterase (AChE) and α-glucosidase, demonstrating the potential of these compounds in the field of enzyme inhibition (Organic & Medicinal Chemistry International Journal, 2020).

Catalysis and Reaction Efficiency

N-bromo sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, have been synthesized for use as efficient catalysts in various organic reactions. These compounds can catalyze reactions in neutral media and offer advantages like high yields and short reaction times (New Journal of Chemistry, 2014).

Photophysical Properties

Sulfonamide derivatives, including those with 4-bromophenyl groups, have been studied for their photophysical properties. These compounds exhibit fluorescence in the blue-green region and their properties vary with different aryl parts. This makes them interesting for spectroscopic characterization and potential applications in biological systems (Erzincan University Journal of Science and Technology, 2016).

Biological and Anticancer Activities

Sulfonamide-derived compounds, such as those with 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate, have been synthesized and screened for their antibacterial, antifungal, and cytotoxic activities. Studies have shown that these compounds exhibit moderate to significant antibacterial activity and good antifungal activity (Applied Organometallic Chemistry, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-2-23-17-11-12-18(16-6-4-3-5-15(16)17)24(21,22)20-14-9-7-13(19)8-10-14/h3-12,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMHVQOHXPMTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2429666.png)

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)